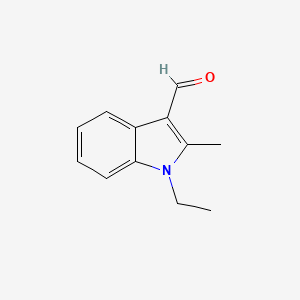

1-Éthyl-2-méthyl-1H-indole-3-carbaldéhyde

Vue d'ensemble

Description

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rôle dans les réactions multicomposants

Le 1H-indole-3-carbaldéhyde et ses dérivés, y compris le 1-Éthyl-2-méthyl-1H-indole-3-carbaldéhyde, sont des précurseurs idéaux pour la synthèse de molécules actives . Ils sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives . Ces composés jouent un rôle important dans les réactions multicomposants (RMC), qui offrent un accès à des molécules complexes .

Synthèse de molécules actives

Le 1H-indole-3-carbaldéhyde et ses dérivés sont utilisés dans la synthèse de diverses structures biologiquement actives . Il s’agit notamment des dérivés du carbazole, du triazole, du pyrazole, de la pyrimidine, de la quinoléine et de l’imidazole .

Applications pharmaceutiques

Le noyau indole, une partie du 1H-indole-3-carbaldéhyde et de ses dérivés, a présenté de nombreuses activités biologiques importantes . Il s’agit notamment des activités antioxydantes , antibiotiques , anti-inflammatoires , antimicrobiennes , anticancéreuses , antihyperglycémiantes , inhibitrices de la protéine kinase , et anti-VIH .

Synthèse de dérivés hétérocycliques

Le 1H-indole-3-carbaldéhyde et ses dérivés sont des précurseurs importants pour la synthèse de divers dérivés hétérocycliques . Leurs groupes fonctionnels inhérents (CO) peuvent facilement subir des réactions de couplage C–C et C–N et des réductions .

Inhibiteurs de la réductase de l’aldose

Certains produits dérivés du 1H-indole-3-carbaldéhyde et de ses dérivés ont été évalués comme inhibiteurs de la réductase de l’aldose (ALR2) et de la réductase de l’aldéhyde (ALR1) .

Applications anti-VIH

De nouveaux dérivés indolyle, qui peuvent être synthétisés à partir du 1H-indole-3-carbaldéhyde et de ses dérivés, auraient une activité anti-VIH-1 potentielle .

Mécanisme D'action

Target of Action

The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .

Mode of Action

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .

Biochemical Pathways

Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .

Result of Action

The molecular and cellular effects of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .

Analyse Biochimique

Biochemical Properties

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway . These interactions are essential for regulating glucose metabolism and preventing complications related to diabetes.

Cellular Effects

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate immune responses by interacting with receptors on immune cells .

Molecular Mechanism

The molecular mechanism of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Furthermore, it can undergo C–C and C–N coupling reactions, contributing to the synthesis of various biologically active structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, maintain their biological activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are known to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .

Subcellular Localization

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are often localized in the mitochondria, where they can modulate mitochondrial function and energy metabolism .

Activité Biologique

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article delves into the biological activity of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, focusing on its mechanisms of action, biochemical properties, and effects observed in various studies.

The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor (AhR) , particularly in intestinal immune cells. As an agonist of AhR, this compound influences several cellular processes:

- Gene Expression : Activation of AhR leads to the upregulation of genes involved in immune response and xenobiotic metabolism.

- Cytokine Production : It stimulates the production of interleukin-22 (IL-22), which plays a crucial role in mucosal immunity and inflammation.

Enzyme Interactions

Research indicates that 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde interacts with various enzymes, notably:

- Aldose Reductase : Inhibition of this enzyme is linked to reduced complications in diabetes by preventing sorbitol accumulation.

- Aldehyde Reductase : Similar inhibitory effects are observed, contributing to its potential anti-inflammatory properties.

Cellular Effects

The compound has demonstrated several cellular effects:

- Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation. Studies show that it can selectively target cancer cell lines while sparing normal cells.

- Anti-inflammatory Effects : By modulating cytokine release, it exhibits potential as an anti-inflammatory agent.

Case Studies

Several studies have highlighted the biological activities of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde:

-

In Vitro Studies :

- A study demonstrated that at lower concentrations, the compound effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 30 µM.

- It was also shown to reduce inflammatory markers in cultured intestinal epithelial cells.

- In Vivo Studies :

Dosage Effects

The effects of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde vary significantly with dosage:

- Lower Doses : Associated with beneficial effects such as anti-inflammatory and anticancer properties.

- Higher Doses : Potentially toxic effects including hepatotoxicity and nephrotoxicity have been reported.

Comparative Biological Activity Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |

| Enzyme Inhibition | Inhibits aldose and aldehyde reductase | |

| Immune Modulation | Stimulates IL-22 production | |

| Cytotoxicity | IC50 values between 10 to 30 µM for cancer lines |

Propriétés

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66727-64-8 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.